molecular formula C15H12FN5O3 B2448375 N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219911-48-4

N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2448375
CAS No.: 1219911-48-4
M. Wt: 329.291
InChI Key: RCWCGSJDKOUBDK-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenoxyethyl group, a pyrazinyl moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.

    Attachment of the Fluorophenoxyethyl Group: The final step involves the alkylation of the oxadiazole-pyrazine intermediate with 2-(4-fluorophenoxy)ethyl halide under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazinyl moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amides or other derivatives.

    Substitution: The fluorophenoxyethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: N-oxides of the pyrazinyl group.

    Reduction: Amides or other reduced derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazinyl and oxadiazole moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(4-methylphenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O3/c16-10-1-3-11(4-2-10)23-8-7-19-14(22)15-20-13(21-24-15)12-9-17-5-6-18-12/h1-6,9H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWCGSJDKOUBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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